molecular formula C12H18BrNO B15259694 4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline

Cat. No.: B15259694
M. Wt: 272.18 g/mol
InChI Key: UHWYWZUXRPIIBY-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4th position, a 2,2-dimethylpropyl group attached to the nitrogen atom, and a methoxy group at the 3rd position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline typically involves the bromination of aniline derivatives followed by the introduction of the 2,2-dimethylpropyl group and the methoxy group. One common method involves the bromination of 3-methoxyaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 4-bromo-3-methoxyaniline is then reacted with 2,2-dimethylpropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more sustainable reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline involves its interaction with specific molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The 2,2-dimethylpropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,2-dimethylpropyl)-2-methoxybenzamide
  • 4-Bromo-N-(2,2-dimethylpropyl)-2-(1-methylethoxy)benzamide

Uniqueness

4-Bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline is unique due to the specific positioning of the bromine and methoxy groups on the aniline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-bromo-N-(2,2-dimethylpropyl)-3-methoxyaniline

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)8-14-9-5-6-10(13)11(7-9)15-4/h5-7,14H,8H2,1-4H3

InChI Key

UHWYWZUXRPIIBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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